2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol
Overview
Description
“2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol” is a chemical compound with the CAS Number: 1178675-00-7 . It has a molecular weight of 277.26 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H7N3O4S/c15-7-3-1-2-4-8(7)18-9-10(14(16)17)13-5-6-19-11(13)12-9/h1-6,15H
. This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.
Scientific Research Applications
Repositioning for Neglected Tropical Diseases
6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives, closely related to 2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol, were initially studied for tuberculosis and later identified as potential candidates for treating visceral leishmaniasis. Structural modifications aimed at improving solubility and safety without compromising activity against the disease were explored (Thompson et al., 2016).
Photophysical Characteristics
The synthesis and investigation of photophysical properties of compounds such as 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol and 2-(1,3-benzothiazol-2-yl)-5-(N,N-diethylamino) phenol, which are structurally related to the target compound, were conducted. These compounds exhibit excited state intra-molecular proton transfer with single absorption and dual emission characteristics (Padalkar et al., 2011).
Antimicrobial Activities
A series of new imidazo[2,1-b]thiazoles, including 5-nitroimidazo[2,1-b]thiazoles, showed notable antimicrobial activities against various strains of bacteria and yeasts. Certain compounds within this series demonstrated potent antimicrobial potentials, particularly against Candida strains (Juspin et al., 2010).
Potential in Antitubercular Therapy
Nitroimidazoles, including compounds structurally similar to the target compound, have shown promise as new antitubercular agents. Their efficacy against Mycobacterium tuberculosis, including drug-resistant strains, has been highlighted, showcasing their potential in addressing tuberculosis challenges (Upton et al., 2014).
Ring-Ring Interconversions and Mutagenic Properties
Studies on nitroimidazo[2,1-b]thiazole derivatives, including those with nitrosoimidazo[2,1-b][1,3]thiazoles, revealed their mutagenic potency. These compounds predominantly induce base displacement mutations, with mutagenic activity primarily resulting from the reduction of the nitro-function to hydroxylamine. This aspect is important for understanding their genotoxicity and potential implications in medicinal chemistry (Hrelia et al., 1986).
Future Directions
Thiazoles, which include the imidazo[2,1-b][1,3]thiazole system present in this compound, have been found to have diverse biological activities. They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . This suggests potential future directions for the study and application of “2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol”.
properties
IUPAC Name |
2-(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)oxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O4S/c15-7-3-1-2-4-8(7)18-9-10(14(16)17)13-5-6-19-11(13)12-9/h1-6,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFWAUNZZGJIHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=C(N3C=CSC3=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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